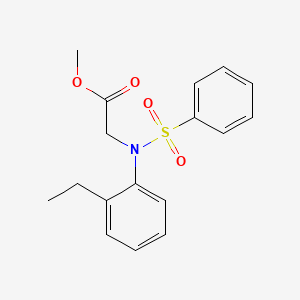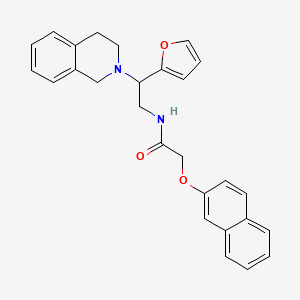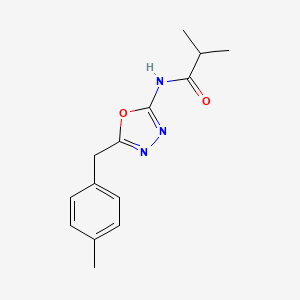![molecular formula C13H10N2O B2536336 Dibenzo[b,f][1,4]oxazepin-11-amine CAS No. 21636-25-9](/img/structure/B2536336.png)
Dibenzo[b,f][1,4]oxazepin-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,f][1,4]oxazepin-11-amine is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is of significant interest due to its diverse pharmacological activities, including antidepressant, analgesic, and antipsychotic properties . The structure of this compound consists of a tricyclic system with an oxazepine ring fused to two benzene rings, and an amine group at the 11th position.
Preparation Methods
The synthesis of dibenzo[b,f][1,4]oxazepin-11-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols, followed by reduction of the nitro group to an amine . Industrial production methods often utilize microwave-assisted synthesis to achieve high yields and short reaction times .
Chemical Reactions Analysis
Dibenzo[b,f][1,4]oxazepin-11-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, copper catalysts, and phenyl chloroformate . For example, the compound can be oxidized to form dibenzo[b,f][1,4]oxazepin-11-one, or it can undergo nucleophilic substitution reactions to introduce different functional groups at the amine position . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dibenzo[b,f][1,4]oxazepin-11-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmacologically active compounds . In biology and medicine, it serves as a precursor for the development of antidepressant and antipsychotic drugs, such as loxapine and amoxapine . Additionally, the compound has been studied for its potential use as a calcium channel antagonist and a histamine H4 receptor agonist . In industry, this compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dibenzo[b,f][1,4]oxazepin-11-amine involves its interaction with various molecular targets and pathways. For instance, as an antidepressant, it inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . As an antipsychotic, it acts as an antagonist at dopamine receptors, reducing the effects of excess dopamine in the brain . The compound’s analgesic properties are attributed to its ability to modulate pain pathways by interacting with opioid receptors .
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11-amine is structurally similar to other dibenzo[b,f][1,4]oxazepine derivatives, such as loxapine and amoxapine . it is unique in its specific substitution pattern and pharmacological profile. Loxapine and amoxapine are well-known antipsychotic and antidepressant drugs, respectively, and share the same tricyclic core structure with this compound . Other similar compounds include dibenzo[b,e][1,4]oxazepine and dibenzo[c,f][1,2]oxazepine, which differ in the position of the oxazepine ring fusion .
Properties
IUPAC Name |
benzo[b][1,4]benzoxazepin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDEWXJRCMLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2536255.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)

![(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2536261.png)
![N-(5-chloro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2536262.png)


![3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2536267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)

